1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline
CAS No.: 392324-23-1
Cat. No.: VC6777679
Molecular Formula: C23H28N2O3S
Molecular Weight: 412.55
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392324-23-1 |
|---|---|
| Molecular Formula | C23H28N2O3S |
| Molecular Weight | 412.55 |
| IUPAC Name | 3,4-dihydro-2H-quinolin-1-yl-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone |
| Standard InChI | InChI=1S/C23H28N2O3S/c1-17-14-18(2)16-24(15-17)29(27,28)21-11-9-20(10-12-21)23(26)25-13-5-7-19-6-3-4-8-22(19)25/h3-4,6,8-12,17-18H,5,7,13-16H2,1-2H3 |
| Standard InChI Key | KKMMJNHIFDTXRF-UHFFFAOYSA-N |
| SMILES | CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)C |
Introduction
The compound 1-{4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}-1,2,3,4-tetrahydroquinoline is a synthetic organic molecule with potential applications in medicinal chemistry. It combines structural elements that suggest utility in pharmacological research, particularly in targeting enzyme inhibition or receptor modulation. This article provides an in-depth exploration of its chemical structure, properties, synthesis, and potential applications.
Synthesis
The synthesis of this compound involves several key steps:
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Formation of the tetrahydroquinoline core: Typically achieved via cyclization reactions using aniline derivatives and aldehydes under acidic or catalytic conditions.
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Introduction of the sulfonamide group: Reacting a sulfonyl chloride derivative with an amine (e.g., piperidine).
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Benzoylation: Coupling the sulfonamide intermediate with benzoyl chloride derivatives to yield the final product.
Biological Applications
4.1 Enzyme Inhibition
The presence of a sulfonamide group suggests potential as an inhibitor for enzymes such as carbonic anhydrase or proteases.
4.2 Neurodegenerative Disease Research
The tetrahydroquinoline scaffold has been investigated for its role in modulating acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer’s disease .
4.3 Antioxidant Properties
Similar compounds have demonstrated free radical scavenging abilities, making them candidates for antioxidant therapies .
Comparative Data Table
| Property | Value/Description |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.54 g/mol |
| Key Functional Groups | Tetrahydroquinoline, Sulfonamide, Piperidine |
| Potential Applications | Enzyme inhibition, neurodegenerative disease research |
| Lipophilicity | Moderate (due to piperidine ring) |
| Solubility | Enhanced by sulfonamide group |
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